(2-Amino-4-methylphenyl)(cyclopropyl)methanone
Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Compounds structurally related to (2-Amino-4-methylphenyl)(cyclopropyl)methanone are often synthesized and modified to explore their biological activities and potential applications. For instance, acylation and Grignard reactions have been used to produce novel dihydronaphthalene isomers with significant antiestrogenic activity, indicating potential applications in cancer research and treatment (Jones et al., 1979).
Analgesia and Antipsychotic Effects
Some derivatives have shown profound analgesia in models of neuropathic pain, such as trigeminal neuralgia, suggesting their utility in pain management (Deseure et al., 2002). Additionally, compounds with a similar backbone have demonstrated antipsychotic-like profiles in behavioral tests, suggesting potential applications in the treatment of psychiatric disorders (Wise et al., 1986).
Detoxification and Metabolic Studies
Research into the detoxification mechanisms of various compounds, including those similar to (2-Amino-4-methylphenyl)(cyclopropyl)methanone, has highlighted the roles of enzymes like cytochrome P450 monooxygenases, catalases, and alcohol dehydrogenases in metabolizing toxic substances, providing insights into metabolic pathways and potential therapeutic targets for intoxication (Wang et al., 2013).
Neuroprotection and Neuropharmacology
Some studies have focused on the neuroprotective effects of related compounds, exploring their ability to protect against cerebral ischemic injury and suggesting their potential in stroke treatment (Qi et al., 2004). Others have investigated the modulation of neurotransmitter systems, such as the adenosine A1 receptor, in neuropathic pain models, indicating applications in pain management and neurological research (Imlach et al., 2015).
Mutagenic and Anticonvulsant Properties
Research into the mutagenic properties of compounds derived from the pyrolysis of tryptophan, which share structural similarities with (2-Amino-4-methylphenyl)(cyclopropyl)methanone, has contributed to understanding the mechanisms of mutagenesis and carcinogenesis (Yamazoe et al., 1980). Additionally, studies on the anticonvulsant activity of related phthalimides have shown promise in the development of new treatments for epilepsy (Bailleux et al., 1994).
properties
IUPAC Name |
(2-amino-4-methylphenyl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFSABPHMBMIJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-methylphenyl)(cyclopropyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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